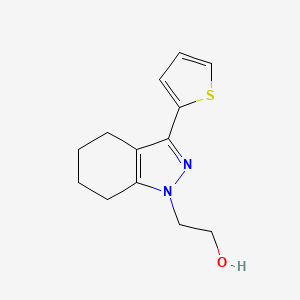![molecular formula C12H13ClN4 B1479790 1-(2-氯乙基)-3-(吡嗪-2-基)-1,4,5,6-四氢环戊并[c]吡唑 CAS No. 2098008-06-9](/img/structure/B1479790.png)
1-(2-氯乙基)-3-(吡嗪-2-基)-1,4,5,6-四氢环戊并[c]吡唑
描述
Pyrazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They can be used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of α-diazo oxime ethers with 2H-azirines . This reaction provides highly substituted pyrazines in good to excellent yields .Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be analyzed using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis
Transition-metal-catalyzed C–H functionalization reactions of pyrazoles can form new C–C and C–heteroatom bonds on the pyrazole ring . This provides access to a wide range of functionalized pyrazoles in a single step .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary widely. For example, 4-Bromo-1H-pyrazole has a melting point of 93°C to 96°C and is slightly soluble in water .科学研究应用
合成和化学性质
具有吡唑片段的化合物(例如“1-(2-氯乙基)-3-(吡嗪-2-基)-1,4,5,6-四氢环戊并[c]吡唑”)的合成通常涉及复杂的化学过程,从而形成具有显着生物学和化学性质的潜在螯合配体和杂环化合物。例如,Kravtsov 等人 (2009) 探索了含有吡唑片段的新型螯合配体的合成,突出了它们在配位化学中的潜在应用 (Kravtsov, Baranin, Dorokhov, & Zelinsky, 2009)。类似地,Grotjahn 等人 (2002) 报道了吡唑的功能化以产生在催化和材料科学中潜在使用的配体 (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002)。
生物活性及治疗应用
“1-(2-氯乙基)-3-(吡嗪-2-基)-1,4,5,6-四氢环戊并[c]吡唑”的衍生物已被研究其生物活性,包括抗菌、抗炎和抗癌特性。Zaki, Sayed 和 Elroby (2016) 合成了异噁唑啉、吡唑并[3,4-d]哒嗪和其他衍生物,发现它们表现出良好的抗菌和抗炎活性,表明它们作为治疗剂的潜力 (Zaki, Sayed, & Elroby, 2016)。此外,Katariya、Vennapu 和 Shah (2021) 关于合成吡啶基-吡唑啉的牛磺酸的研究在抗癌和抗菌评估中显示出有希望的结果,突出了此类化合物在药物开发中的潜力 (Katariya, Vennapu, & Shah, 2021)。
先进材料和配体开发
吡唑衍生物的结构多功能性使其能够应用于先进材料和配体的开发。Grotjahn 等人 (2002) 关于合成在 C3 和 C5 处具有功能化取代基的吡唑以用于配体开发的研究证明了该化合物在创建具有新特性的材料中的效用 (Grotjahn 等人,2002)。
作用机制
Target of Action
Compounds with pyrazine and pyrazole structures are often used in drug development due to their versatile scaffold . They can target a variety of biological receptors, enzymes, or proteins, depending on their specific functional groups and structure.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some pyrazine and pyrazole derivatives can inhibit certain enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. Pyrazine and pyrazole derivatives can be involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, it could lead to changes in cell behavior, modulation of signal pathways, or alteration of metabolic processes .
安全和危害
未来方向
生化分析
Biochemical Properties
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit liver alcohol dehydrogenase, which is crucial in the metabolism of alcohols . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and survival .
Molecular Mechanism
At the molecular level, 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to inhibit liver alcohol dehydrogenase is a prime example of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. This localization is essential for its role in modulating cellular processes .
属性
IUPAC Name |
1-(2-chloroethyl)-3-pyrazin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-4-7-17-11-3-1-2-9(11)12(16-17)10-8-14-5-6-15-10/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYUXTPMLXRPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=NC=CN=C3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479707.png)

![Methyl 2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479711.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479714.png)
![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479715.png)
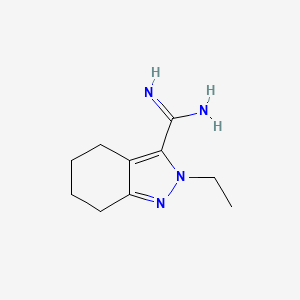
![2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479718.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479719.png)
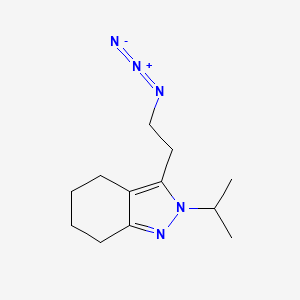
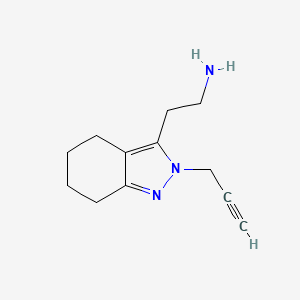
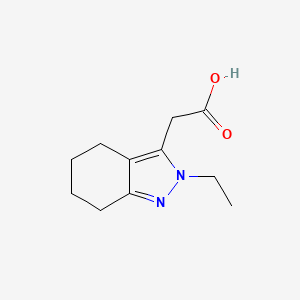
![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479725.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1479728.png)
